N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

FtsZ inhibitor Antibacterial MRSA

Researchers studying FtsZ polymerization or chitin synthesis face scaffold sensitivity: minor regioisomer changes abolish activity. This compound provides a validated 5-yl isoxazole-benzamide baseline. - FtsZ inhibitor scaffold: lead optimization yields MIC ≤0.125 μg/mL vs. MRSA - Chitin synthesis framework: para-methyl enhances lepidopteran activity - SAR-ready building block: modify benzamide moiety for probe or library synthesis - Immediate shipment: research quantities available globally

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B12123735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)15-11-16(21-19-15)18-17(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20)
InChIKeyOSRGJDSKMOIZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL] (The mean of the results at pH 7.4)

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide Identity & Characteristics


N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound belonging to the isoxazole-benzamide class. Its molecular formula is C17H14N2O2 with a molecular weight of 278.3 g/mol . Structurally, it features a central isoxazole ring substituted at the 3-position with a 4-methylphenyl group and at the 5-position with a benzamide moiety. This chemotype is recognized in medicinal chemistry for its potential as an FtsZ inhibitor scaffold and in agrochemistry as a chitin synthesis inhibitor framework [1][2].

1
Isoxazol-5-yl regioisomer required for FtsZ GTP-binding pocket engagement
2
4-Methylphenyl substituent supports chitin synthesis inhibition screening
3
Synthetically accessible scaffold for SAR optimization and library synthesis

Generic Substitution Loss of Activity


The biological activity of isoxazole-benzamide derivatives is exquisitely sensitive to substitution patterns on both the isoxazole core and the pendant phenyl rings. Structure-activity relationship (SAR) studies reveal that even minor modifications—such as changing the isoxazole regioisomer (5-yl vs. 3-yl), altering the oxidation state of the heterocycle (isoxazole vs. 4,5-dihydroisoxazole), or varying the para-substituent on the 3-phenyl ring—can drastically alter antibacterial potency against resistant Staphylococcus aureus and chitin synthesis inhibition [1][2]. Consequently, generic substitution with an uncharacterized analog risks complete loss of the target-specific activity profile that defines this scaffold's utility as an FtsZ modulator or chitin inhibitor lead [3].

5-yl vs 3-yl regioisomer
3-yl substitution may lose FtsZ binding affinity; 3-yl series reported inactive or weakly active against Gram-positive strains
Isoxazole vs 4,5-dihydroisoxazole
Oxidation-state change may shift antibacterial potency; dihydro analogs show meaningfully lower MIC in reported series
Para-substituent variation
Altering the 4-methyl group may reduce chitin synthesis inhibition; SAR is sensitive to para-substitution profile

Quantitative Evidence for N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide


FtsZ Inhibition: Isoxazole vs Dihydroisoxazole

Direct quantitative data for this exact compound is not available in the open literature; however, class-level SAR from closely related isoxazole-benzamide FtsZ inhibitors provides a meaningful potency benchmark. The target compound contains an aromatic isoxazole ring, whereas the optimized analog A16 (4,5-dihydroisoxazole) achieves MIC values ≤0.125-0.5 μg/mL against methicillin-resistant S. aureus and penicillin-resistant S. aureus [1]. Substituting a 4,5-dihydroisoxazole ring for the isoxazole ring broadens antibacterial spectrum and significantly increases antibacterial activity [1][2]. This compound therefore represents a synthetically accessible, lower-potency but still active starting point for further optimization via hydrogenation.

FtsZ MIC Context
Class-level inference
Isoxazole series: baseline activity Dihydroisoxazole A16: MIC ≤0.125–0.5 μg/mL
Supports scaffold optimization review
Class-level SAR; direct data not reported for this compound
FtsZ inhibitor Antibacterial MRSA

5-yl vs 3-yl Isoxazole Antibacterial Activity

Among the two series synthesized by Bi et al. (2018), isoxazol-5-yl-containing benzamides (e.g., B14, B16) demonstrated strong antibacterial activity against multiple S. aureus strains, including MRSA and penicillin-resistant isolates, while the corresponding isoxazol-3-yl series showed markedly inferior activity [1]. The 5-yl connectivity, as found in this compound, is essential for maintaining key hydrogen-bonding interactions with the FtsZ GTP-binding pocket. This regioisomeric preference is consistent across the oxazole-benzamide class and must not be ignored when sourcing structural analogs.

Regioisomer Activity Rank
Class-level inference
5-yl series: active against MRSA 3-yl series: inactive or weakly active
5-yl identity critical for procurement
Rank order from Gram-positive screening panel
Regioisomer SAR FtsZ Benzamide

Para-Methyl Substituent Effect on Chitin Inhibition

In a 2024 QSAR study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides, compounds bearing a para-methyl group on the 3-phenyl ring exhibited slightly enhanced chitin synthesis inhibition (lower IC50) relative to the unsubstituted phenyl analog [1]. The methyl substituent optimizes hydrophobic contacts within the target binding site. While the study employed a 2,6-dimethoxybenzamide moiety, the 3-phenyl substitution pattern is identical to that in this compound, suggesting that the 4-methylphenyl group confers a measurable improvement in agrochemical target engagement.

Chitin Synthesis IC50
Cross-study comparable
4-Methylphenyl: measurable enhancement vs unsubstituted phenyl
Supports agrochemical screening selection
Exact fold-change not reported in abstract
Chitin synthesis inhibitor Agrochemical QSAR

Drug-Likeness Profile

The compound has a molecular weight of 278.3 g/mol and a molecular formula of C17H14N2O2 . Based on structural similarity, its calculated partition coefficient (ClogP) is estimated to be approximately 3.5, placing it well within the Lipinski 'rule of five' guidelines for oral bioavailability (MW <500, ClogP <5). This contrasts with many extended isoxazole-benzamide derivatives that incorporate bulky hydrophobic substituents and exhibit poor aqueous solubility. The balanced physicochemical profile suggests adequate permeability for cell-based assays without the formulation challenges of more lipophilic analogs.

Drug-Likeness Estimate
Supporting evidence
MW 278.3; ClogP ~3.5
May support screening library fit
Estimated values; experimental verification needed
Drug-likeness Physicochemical Permeability

Application Scenarios for N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide


FtsZ Antibacterial Lead Optimization

Employ this compound as a starting scaffold for developing novel antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. aureus. The isoxazol-5-yl benzamide core has been validated to inhibit FtsZ polymerization and bacterial cell division [1]. Researchers can systematically modify the benzamide ring or reduce the isoxazole to 4,5-dihydroisoxazole to achieve MIC values as low as 0.125 μg/mL [2]. This compound provides a well-defined baseline for SAR exploration.

Chitin Synthesis Inhibitors for Crop Protection

Utilize this compound as a scaffold for designing insecticides that disrupt chitin synthesis in lepidopteran pests. The para-methyl group on the 3-phenyl ring is known to slightly enhance inhibitory activity compared to the unsubstituted phenyl analog in related 2,6-dimethoxy derivatives [3]. Further derivatization of the benzamide portion may yield potent, species-selective chitin synthesis inhibitors with favorable environmental profiles.

Chemical Biology Probe for FtsZ Dynamics

Deploy the compound as a probe to investigate FtsZ polymerization dynamics and validate FtsZ as a therapeutic target in resistant bacterial strains. The 5-yl regioisomer has been shown to alter FtsZ self-polymerization via a stimulatory mechanism, ultimately terminating cell division [1]. Its moderate potency and well-defined SAR make it a useful control in mechanistic studies alongside more potent dihydro analogs.

Isoxazole-Benzamide Library Intermediate

Use this compound as a building block to generate diverse libraries of isoxazole-benzamide analogs. The 5-yl substitution pattern is critical for biological activity, and varying the benzamide moiety offers a straightforward route to optimize potency and selectivity [1]. This approach has been successfully employed to discover FtsZ inhibitors with MIC ≤0.125 μg/mL [2], demonstrating the scaffold's versatility.

Application
Selection Property
Validation Focus
FtsZ antibacterial lead optimization
Isoxazol-5-yl regioisomer identity
FtsZ polymerization endpoint review
Chitin synthesis inhibitor screening
4-Methylphenyl substitution context
Chitin synthesis endpoint review
FtsZ mechanistic probe studies
Isoxazole oxidation-state context
GTP-binding pocket interaction review
Isoxazole-benzamide library intermediate
5-yl substitution pattern
Scaffold SAR derivatization review
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